
N-(Hydroxymethyl)acetamide
Overview
Description
N-(Hydroxymethyl)acetamide, also known as N-Hydroxymethylacetamide, is an organic compound with the chemical formula CH3CONHCH2OH. It is a colorless to light yellow liquid that is soluble in common organic solvents such as water, ethanol, and ether. This compound is relatively stable and not easily decomposed or inactivated .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)acetamide is typically synthesized through the reaction of acetaldehyde and methanol to produce methylacetamide, which is then converted into N-Hydroxymethylacetamide through an oxidation reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where acetaldehyde and methanol are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-(Hydroxymethyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds, such as N-acetylformamide.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylformamide, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
N-(Hydroxymethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(Hydroxymethyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. It can act as a reducing agent or a nucleophile in various chemical reactions. The hydroxymethyl group allows it to form stable complexes with metal ions, facilitating catalytic processes .
Comparison with Similar Compounds
Acetamide (CH3CONH2): Acetamide is a simpler compound with similar functional groups but lacks the hydroxymethyl group present in N-(Hydroxymethyl)acetamide.
N,N-Dimethylacetamide (CH3CON(CH3)2): This compound is more widely used in industrial applications but differs in its structure and reactivity compared to this compound.
Uniqueness: this compound’s uniqueness lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and catalytic applications where other similar compounds may not be as effective .
Biological Activity
N-(Hydroxymethyl)acetamide is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is an acetamide derivative characterized by the presence of a hydroxymethyl group. The synthesis typically involves the reaction of acetamide with formaldehyde, leading to the formation of this compound. This reaction can be optimized under specific conditions to yield high purity and yield of the desired compound .
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its interaction with enzymes and cellular pathways. Notably, it has been studied for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition Studies
The biological evaluation of substituted acetamide derivatives, including this compound, has shown promising results in inhibiting AChE and BChE. For instance, certain derivatives demonstrated potent AChE inhibition alongside moderate BChE inhibition, indicating their potential as therapeutic agents for cognitive disorders .
Anticancer Activity
Recent studies have also highlighted the anticancer potential of this compound derivatives. Research involving synthesized compounds showed significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. For example, one study reported that a derivative exhibited an IC50 value of 0.09 μM against HDACs, suggesting strong anticancer activity compared to standard treatments .
Case Studies
- Antiproliferative Activity : In a study evaluating the antiproliferative properties against HeLa cervical carcinoma cells and MCF-7 breast cancer cells, compounds derived from this compound displayed significant growth inhibition. The most effective compound achieved a GI50 value of 22.8 μM against MCF-7 cells .
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of N-(2-hydroxy phenyl)acetamide in adjuvant-induced arthritis models. Results indicated that treatment significantly reduced paw edema and inflammatory cytokines (IL-1 beta and TNF-alpha), demonstrating its potential as an anti-arthritic agent .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(Hydroxymethyl)acetamide in a laboratory setting?
- Methodology : Synthesis typically involves the reaction of acetamide with formaldehyde under controlled acidic or basic conditions. For example, combining equimolar amounts of acetamide and formaldehyde in aqueous medium at 50–60°C for 4–6 hours yields this compound. Post-reaction purification via recrystallization (using ethanol/water mixtures) ensures removal of unreacted formaldehyde .
- Key Data : Melting point (48–52°C) and solubility in water (1.14 g/cm³) are critical for verifying purity .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- FTIR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- NMR : ¹H NMR should show signals for the hydroxymethyl group (δ 4.5–5.0 ppm) and acetamide methyl group (δ 2.0–2.2 ppm).
- HPLC : Use C18 columns with UV detection at 210 nm to quantify purity (>99% by area normalization) .
Q. What safety precautions are essential when handling this compound in experimental protocols?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H312 hazard) .
- Ventilation : Use fume hoods or local exhaust systems to prevent inhalation of vapors (P271 precaution) .
- Storage : Keep in airtight containers under nitrogen, away from heat and oxidizers .
Q. What analytical techniques are suitable for quantifying this compound in aqueous solutions?
- Quantitative Methods :
- UV-Vis Spectrophotometry : Calibrate at λmax ≈ 260 nm (molar absorptivity ~500 L·mol⁻¹·cm⁻¹).
- LC-MS/MS : Use reverse-phase chromatography with electrospray ionization for trace-level detection (LOD < 0.1 ppm) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound in multicomponent reactions?
- Experimental Design :
- Vary pH (4–9), temperature (25–80°C), and solvent polarity (water vs. DMF). Monitor degradation via HPLC.
- Findings : Stability decreases above pH 7 due to hydroxymethyl group hydrolysis. An inert atmosphere (N₂) reduces oxidative side reactions .
Q. What strategies mitigate side reactions when using this compound as a precursor in heterocyclic synthesis?
- Optimization Approaches :
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity in cyclization reactions.
- Solvent Control : Polar aprotic solvents (e.g., DMSO) minimize nucleophilic substitution byproducts .
Q. How can researchers validate the absence of toxic byproducts in this compound-based reaction mixtures?
- Quality Control Protocols :
- GC-MS : Screen for volatile impurities like formaldehyde (retention time ~2.3 min on DB-5 columns).
- Ames Test : Assess mutagenicity of isolated fractions using Salmonella typhimurium strains TA98/TA100 .
Q. What computational approaches predict the hydrogen-bonding interactions of this compound in crystal structures?
- Modeling Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze hydrogen-bond motifs (e.g., N-H···O and O-H···O interactions).
- X-ray Crystallography : Compare computed bond lengths (C=O: ~1.23 Å) with experimental data from related acetamide derivatives .
Properties
IUPAC Name |
N-(hydroxymethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJHZLJIIWOTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211543 | |
Record name | Formicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-51-4 | |
Record name | N-(Hydroxymethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(hydroxymethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCG03A51MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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